molecular formula C8H4Br2O2S B189562 2,3-Dibromo-1-benzothiophene 1,1-dioxide CAS No. 19163-38-3

2,3-Dibromo-1-benzothiophene 1,1-dioxide

Cat. No.: B189562
CAS No.: 19163-38-3
M. Wt: 323.99 g/mol
InChI Key: GNRZWFXQDOCWQX-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-benzothiophene 1,1-dioxide (CAS 19163-38-3) is a halogenated benzothiophene derivative with the molecular formula C₈H₄Br₂O₂S and a molar mass of 323.99 g/mol . The compound features a benzothiophene core oxidized to a 1,1-dioxide (sulfone) group, with bromine substituents at the 2- and 3-positions. This structure imparts unique reactivity, particularly in cross-coupling reactions, due to the electron-withdrawing sulfone group and bromine atoms, which serve as leaving groups in substitution or metal-mediated transformations .

Properties

CAS No.

19163-38-3

Molecular Formula

C8H4Br2O2S

Molecular Weight

323.99 g/mol

IUPAC Name

2,3-dibromo-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H

InChI Key

GNRZWFXQDOCWQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,3-Dibromo-1-benzothiophene 1,1-dioxide is compared to analogs with variations in substituents, oxidation states, and core heterocycles.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
This compound 19163-38-3 C₈H₄Br₂O₂S 323.99 Two bromine substituents; sulfone group enhances electrophilicity .
3-Bromo-1-benzothiophene 1,1-dioxide 16957-97-4 C₈H₅BrO₂S 245.09 Single bromine at position 3; reduced steric hindrance compared to dibromo analog .
2,7-Dihydrothiepine 1,1-dioxide 35511-74-1 C₆H₈O₂S 144.19 Non-aromatic thiepine core; lower molecular weight and distinct reactivity .
Nifurtimox C₁₀H₁₃N₃O₅S 287.29 Tetrahydrothiazine sulfone with nitrofuran; antiparasitic drug .

Research Findings and Limitations

  • Synthetic Utility : Copper-mediated coupling reactions (e.g., Hurtley reaction) have been employed with dibrominated sulfones to synthesize polyynes and complex heterocycles, leveraging bromine’s leaving-group ability .
  • Gaps in Data : Direct comparative studies on solubility, crystallinity, or biological activity between this compound and its analogs are sparse. Most inferences derive from structural analogies rather than experimental head-to-head analyses .

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